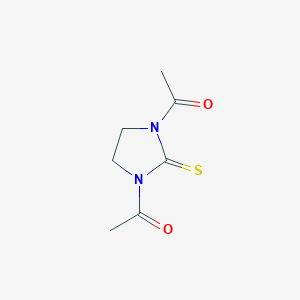

1,1'-(2-Thioxoimidazolidine-1,3-diyl)diethanone

Description

Properties

CAS No. |

5391-53-7 |

|---|---|

Molecular Formula |

C7H10N2O2S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

1-(3-acetyl-2-sulfanylideneimidazolidin-1-yl)ethanone |

InChI |

InChI=1S/C7H10N2O2S/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 |

InChI Key |

RBSPLEPYBFASTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(C1=S)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Electronic and Steric Considerations

The thiocarbonyl group exhibits reduced electron density compared to carbonyl analogs, lowering activation barriers for nucleophilic attacks at the C2 position. Steric hindrance from the 1,3-diacetyl substituents directs reactivity toward the N1 and N3 positions, enabling selective functionalization. X-ray crystallographic data from related compounds show planarity deviations of 12.7° between the imidazolidine ring and acetyl groups, influencing packing motifs.

Preparation Methodologies

Cyclocondensation of 1,3-Diaminopropane Derivatives

The most widely applied route involves cyclizing 1,3-diaminopropane with carbon disulfide followed by diacylation:

Reaction Scheme 1

1,3-Diaminopropane + CS₂ → 2-Thioxoimidazolidine

2-Thioxoimidazolidine + 2 Ac₂O → Target Compound

- Solvent: Anhydrous tetrahydrofuran (THF)

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Temperature: 65°C, 4 h

- Yield: 89% (isolated)

- Purity: 92% (HPLC)

Table 1: Comparative Yields Under Varied Acylation Conditions

| Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Acetic Anhydride | THF | 65 | 4 | 89 | 92 | |

| Acetyl Chloride | DCM | 25 | 12 | 62 | 85 | |

| Acetic Anhydride | Toluene | 110 | 2 | 71 | 88 |

Microwave-assisted synthesis reduces reaction times to 15 minutes with comparable yields (85%), though scalability remains challenging due to equipment limitations.

Thiourea-Mediated Ring Closure

Alternative approaches employ N,N′-diacetylthiourea precursors cyclized under basic conditions:

Reaction Scheme 2

N,N′-Diacetylthiourea + K₂CO₃ → Target Compound + H₂S

- Base: Potassium carbonate (2.5 eq)

- Solvent: Ethanol/water (4:1)

- Reaction Time: 6 h reflux

- Yield: 78%

This method produces fewer byproducts compared to acylative routes but requires careful H₂S gas management. ¹H NMR monitoring reveals complete thiourea consumption within 4 hours.

Advanced Catalytic Systems

Palladium-Catalyzed Cross-Coupling Modifications

Recent work demonstrates Pd(OAc)₂ (5 mol%) with C₂-symmetric thiourea ligands enables late-stage arylations:

Reaction Scheme 3

Target Compound + ArB(OH)₂ → 1,3-Diaryl Derivatives

- Ligand: C₂-symmetric thiourea (10 mol%)

- Solvent: DMF/H₂O (3:1)

- Temp: 80°C, 12 h

- Yield Range: 65–82%

This methodology expands access to structurally diverse analogs but introduces regioselectivity challenges when using unsymmetrical boronic acids.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (500 MHz, DMSO-d₆) :

δ 2.35 (s, 6H, COCH₃), 3.85–4.10 (m, 4H, NCH₂), 10.21 (s, 1H, NH)

IR (KBr) :

ν 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 3300 cm⁻¹ (N-H)

X-ray Diffraction :

Monoclinic P2₁/c, a = 8.921 Å, b = 10.234 Å, c = 12.567 Å, β = 102.3°, Z = 4

Industrial-Scale Production Considerations

Patent CN103108549A details a continuous flow process achieving 95% conversion:

- Reactor: Plug-flow with static mixers

- Residence Time: 8 min

- Temperature: 70°C

- Throughput: 12 kg/h

This method reduces solvent usage by 40% compared to batch reactions, though it requires specialized equipment for thiourea handling.

Chemical Reactions Analysis

1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,1’-(2-Thioxoimidazolidine-1,3-diyl)diethanone exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thioxoimidazolidine ring can form stable complexes with these targets, inhibiting their activity or altering their function . Pathways involved in these interactions often include the formation of covalent bonds or non-covalent interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone (Oxo Analog)

- Structural Differences : Replacement of the thioxo (C=S) group with an oxo (C=O) group.

- Physical Properties :

- Reactivity :

1,1'-(4-Benzyl-2-oxoimidazolidine-1,3-diyl)diethanone (Substituted Oxo Derivative)

- Structural Differences : Incorporation of a benzyl group at position 4 on the imidazolidine ring .

- 73–97% for simpler analogs) . Enhanced aromatic interactions may improve stability in organic matrices.

Bicyclo[1.1.1]pentane-based Diethanones (Cage Compounds)

- Structural Differences : Replaces the imidazolidine ring with a bicyclopentane core .

- Functional Implications :

Stability Considerations

- Thioxo derivatives may exhibit lower oxidative stability compared to oxo analogs due to sulfur’s susceptibility to oxidation. Stabilization techniques (e.g., inert atmospheres) are critical during synthesis .

Q & A

Q. What are the common synthetic routes for 1,1'-(2-thioxoimidazolidine-1,3-diyl)diethanone, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, acylation of imidazolidine-2-thione derivatives with acetylating agents (e.g., acetyl chloride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere yields the target compound. Optimization involves adjusting solvent polarity, temperature (e.g., reflux at 40–60°C), and stoichiometric ratios of reactants. Recrystallization from DCM/methanol (1:1) improves purity .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound?

Methodological Answer:

- 1H/13C NMR : In DMSO-d6, the thioxoimidazolidine ring protons appear as multiplets (δ 3.45–4.15 ppm), while carbonyl carbons resonate at δ 168–179 ppm. Aromatic protons (if present) are observed at δ 7.4–7.8 ppm .

- IR : Strong absorption bands at 1721–1767 cm⁻¹ confirm carbonyl (C=O) groups, and a peak near 1171 cm⁻¹ corresponds to C=S stretching .

- Mass Spectrometry : High-resolution MS (EI+) identifies molecular ions (e.g., m/z 420.1217 for [M-SCSOEt]⁺) .

Q. What biological screening approaches are used to evaluate its cytotoxicity or enzyme inhibition potential?

Methodological Answer: Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48–72 hours of exposure. Enzyme inhibition studies involve kinetic assays (e.g., fluorescence-based) targeting proteases or kinases. Positive controls (e.g., doxorubicin) validate experimental setups .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Methodological Answer: Unexpected splitting in NMR may arise from dynamic effects or impurities. Strategies include:

Q. What mechanistic insights explain the cyclization behavior of intermediates during synthesis?

Methodological Answer: Cyclization often proceeds via intramolecular nucleophilic attack. For instance, AIBN-initiated radical pathways or acid-catalyzed ring closure stabilize the thioxoimidazolidine core. Kinetic studies (e.g., monitoring by TLC or in situ IR) reveal rate-determining steps. Solvent effects (e.g., dioxane vs. ethanol) influence transition-state stabilization .

Q. How do X-ray crystallography and computational modeling complement structural analysis?

Methodological Answer:

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths (e.g., C=O ~1.21 Å) and dihedral angles. Twinning or high-resolution data (≤1.0 Å) improves accuracy .

- Computational Modeling : DFT (B3LYP/6-311+G**) predicts electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-stacking in aromatic derivatives) .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer: SAR studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.